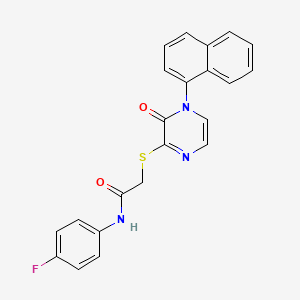

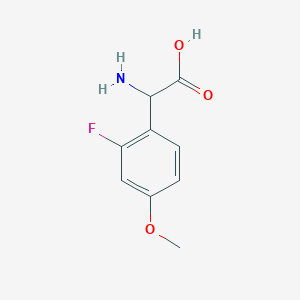

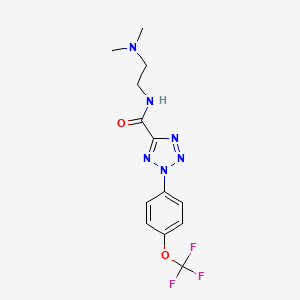

![molecular formula C15H9N3 B2696013 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine CAS No. 1264192-44-0](/img/structure/B2696013.png)

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 1264192-44-0 . It has a molecular weight of 231.26 .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A study reported the synthesis of novel pyrido[2,3-b]pyrazine based heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectral techniques such as NMR and FT-IR . The InChI code for this compound is 1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 465.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 65.3±0.4 cm3 .Applications De Recherche Scientifique

Synthesis and Biological Activity : A significant portion of research on pyrazine derivatives involves their synthesis and evaluation for various biological activities. For example, studies have reported on the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, demonstrating their antibacterial and antifungal activities, as well as cyclin-dependent kinases (CDKs) inhibitory activities (Geffken et al., 2011). Additionally, novel pyrazolo-pyrido-diazepine dione derivatives have shown promise as dual Nox4/Nox1 inhibitors, with potential applications in treating idiopathic pulmonary fibrosis (Gaggini et al., 2011).

Optoelectronic Properties and Applications : The structural and optoelectronic properties of pyrazine derivatives have been explored, indicating their potential use in organic optoelectronic materials. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and their optoelectronic properties studied, highlighting their applications in light-emitting devices (Zhao et al., 2004).

Antitumor Agents and Resistance to Treatments : Research has also focused on the synthesis of pyrido[2,3-b]pyrazines as antitumor agents, particularly for tumors resistant to treatments like erlotinib. Novel pyrido[2,3-b]pyrazines have been synthesized and found to inhibit both erlotinib-sensitive and erlotinib-resistant cell lines, showing promise as drug candidates against non-small cell lung cancer (NSCLC) with specific mutations (Kékesi et al., 2013).

Polyfunctional Scaffolds for Chemical Synthesis : Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds have been developed for use in synthesizing various polysubstituted ring-fused systems, showcasing the versatility of pyrazine derivatives in facilitating complex chemical reactions (Baron et al., 2005).

Orientations Futures

Mécanisme D'action

Mode of Action

It has been suggested that it may interact with its targets through a process known as excited-state proton-coupled electron transfer (pcet) . This process is a key step in the photo-oxidation of small, electron-rich systems possessing acidic hydrogen atoms .

Biochemical Pathways

It has been suggested that it may have a role in electrochemical dna sensing and antioxidant activity .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

It has been suggested that it may have remarkable nonlinear optical (nlo) response .

Action Environment

Environmental factors such as temperature, ph, and light exposure can generally affect the stability and efficacy of chemical compounds .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

7-(2-phenylethynyl)pyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZGDFGAGYQSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=NC=CN=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

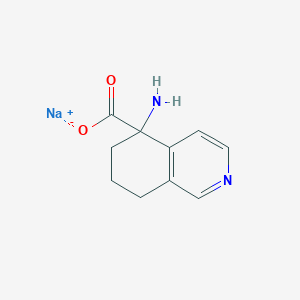

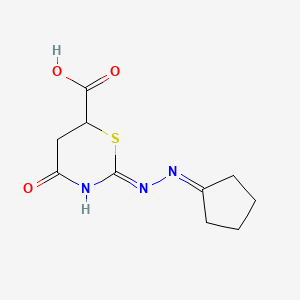

![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)

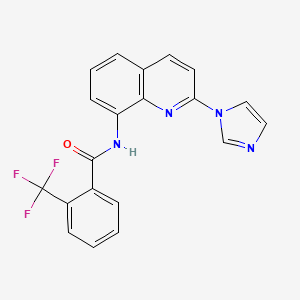

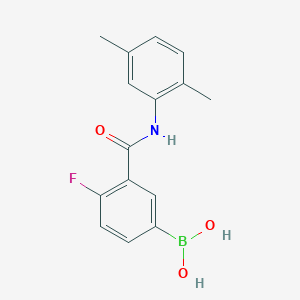

![N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2695938.png)

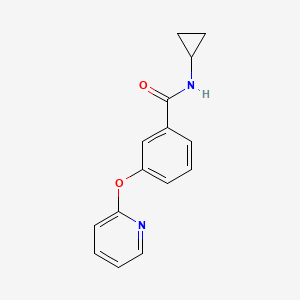

![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)